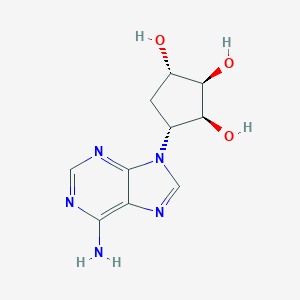

(-)-5 inverted exclamation marka-Noraristeromycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Noraristeromicina es un análogo de nucleósido carbocíclico que ha generado un interés significativo debido a sus posibles propiedades antivirales. Está estructuralmente relacionado con la aristeromicina, un compuesto natural conocido por su actividad antiviral. Noraristeromicina se ha estudiado por su capacidad para inhibir la S-adenosil-L-homocisteína hidrolasa, una enzima involucrada en la regulación de los procesos biológicos de metilación .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Noraristeromicina se puede sintetizar a través de varios métodos. Un enfoque común implica el uso de precursores enantioméricamente puros para construir el nucleósido carbocíclico. Por ejemplo, se han preparado varios derivados N-6 sustituidos de (+)-4'-desoxi-5'-noraristeromicina a partir de estos precursores . Otro método implica la síntesis de la 3-deaza-1',6'-isoneplanocina truncada en C-5', que combina características de los candidatos antivirales 5'-noraristeromicina y 3-deaza-1',6'-isoneplanocina .

Métodos de Producción Industrial: Si bien los métodos de producción industrial específicos para la noraristeromicina no están ampliamente documentados, la síntesis normalmente implica técnicas estándar de construcción de nucleósidos de purina. Estos métodos son escalables y se pueden adaptar para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de Reacciones: Noraristeromicina experimenta varias reacciones químicas, incluidas reacciones de sustitución y reducción. Por ejemplo, se han sintetizado varios derivados N-6 sustituidos de noraristeromicina para variar sistemáticamente el equilibrio hidrófobo/hidrófilo de los compuestos líderes .

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en la síntesis de derivados de noraristeromicina incluyen la esterasa hepática porcina, que se utiliza para preparar precursores de ciclopentano sustituidos . Otros reactivos incluyen los utilizados en la construcción estándar de nucleósidos de purina.

Productos Principales Formados: Los productos principales formados a partir de estas reacciones son varios derivados de noraristeromicina, como la 3'-fluoro-3'-desoxi-5'-noraristeromicina . Estos derivados se evalúan por su actividad antiviral y otras propiedades biológicas.

Aplicaciones Científicas De Investigación

Química: En química, la noraristeromicina se utiliza como un compuesto modelo para estudiar la inhibición de la S-adenosil-L-homocisteína hidrolasa. Esta enzima juega un papel crucial en la regulación de los procesos biológicos de metilación .

Biología: En la investigación biológica, la noraristeromicina se ha investigado por su capacidad para inhibir el crecimiento de Plasmodium falciparum, el parásito responsable de la malaria . También se ha estudiado por su potencial para inhibir la cinasa IκB alfa, que participa en la regulación de los procesos inflamatorios .

Medicina: En medicina, la noraristeromicina ha mostrado promesa como agente antiviral. Se ha evaluado su actividad contra varios virus, incluidos el virus de la hepatitis B y el virus de la inmunodeficiencia humana . Además, se ha estudiado su potencial para tratar afecciones inflamatorias crónicas como la artritis reumatoide .

Industria: En la industria farmacéutica, la noraristeromicina y sus derivados se exploran como posibles agentes terapéuticos. Su capacidad para inhibir enzimas y vías clave los convierte en valiosos candidatos para el desarrollo de fármacos.

Mecanismo De Acción

Noraristeromicina ejerce sus efectos principalmente inhibiendo la S-adenosil-L-homocisteína hidrolasa. Esta enzima cataliza la hidrólisis de la S-adenosil-L-homocisteína a adenosina y homocisteína. Al inhibir esta enzima, la noraristeromicina interrumpe la regulación de los procesos biológicos de metilación, que son esenciales para la replicación viral y otras funciones celulares .

Además, se ha descubierto que la noraristeromicina inhibe la cinasa IκB alfa con alta selectividad. Esta inhibición evita la activación del factor de transcripción nuclear kappa B, un factor de transcripción involucrado en las respuestas inmunitarias e inflamatorias .

Comparación Con Compuestos Similares

Noraristeromicina está estructuralmente relacionada con varios otros nucleósidos carbocíclicos, incluidos aristeromicina y neplanocina A. Estos compuestos comparten mecanismos de acción similares pero difieren en sus actividades biológicas específicas y perfiles de selectividad.

Compuestos Similares:

Aristeromicina: Un nucleósido carbocíclico natural con propiedades antivirales.

Neplanocina A: Otro nucleósido carbocíclico natural que inhibe la S-adenosil-L-homocisteína hidrolasa.

2-Fluoroaristeromicina: Un derivado de aristeromicina que ha mostrado una buena afinidad de unión para la S-adenosil-L-homocisteína hidrolasa y potencial como agente antiviral.

Unicidad de Noraristeromicina: Noraristeromicina es única en su alta selectividad para la inhibición de la cinasa IκB alfa, lo que la convierte en un compuesto valioso para estudiar los procesos inflamatorios y desarrollar terapias antiinflamatorias . Sus modificaciones estructurales también permiten la variación sistemática del equilibrio hidrófobo/hidrófilo, lo que permite la exploración de diferentes actividades biológicas .

Actividad Biológica

Overview of (-)-5 Inverted Exclamation Marka-Noraristeromycin

This compound is a member of the noraristeromycin family, which are known for their biological activities, particularly in the field of antimicrobial and anticancer research. This compound has garnered interest due to its unique structure and potential therapeutic applications.

Antimicrobial Properties

Research indicates that noraristeromycin derivatives exhibit significant antimicrobial activity against various bacterial strains. The mechanism often involves interference with bacterial protein synthesis and cell wall synthesis, making them effective against both Gram-positive and Gram-negative bacteria.

- Case Study : A study published in the Journal of Antibiotics reported that noraristeromycin showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low μg/mL range.

Anticancer Activity

Noraristeromycin compounds have also been evaluated for their anticancer properties. They have demonstrated cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancers.

- Research Findings : In vitro studies have shown that this compound induces apoptosis in cancer cells by activating caspase pathways and modulating apoptotic proteins such as Bcl-2 and Bax.

Enzyme Inhibition

Another aspect of its biological activity includes inhibition of specific enzymes that are crucial for cellular processes in pathogens and cancer cells.

- Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Mechanism of Action | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of protein synthesis | Journal of Antibiotics |

| Antimicrobial | Escherichia coli | Disruption of cell wall synthesis | Journal of Antibiotics |

| Anticancer | Breast cancer cell lines | Induction of apoptosis via caspase activation | Cancer Research Journal |

| Anticancer | Lung cancer cell lines | Modulation of Bcl-2/Bax ratio | Cancer Research Journal |

| Enzyme Inhibition | Various enzymes | Competitive inhibition | Biochemical Journal |

Propiedades

Número CAS |

142635-42-5 |

|---|---|

Fórmula molecular |

C10H13N5O3 |

Peso molecular |

251.24 g/mol |

Nombre IUPAC |

(1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol |

InChI |

InChI=1S/C10H13N5O3/c11-9-6-10(13-2-12-9)15(3-14-6)4-1-5(16)8(18)7(4)17/h2-5,7-8,16-18H,1H2,(H2,11,12,13)/t4-,5+,7+,8-/m1/s1 |

Clave InChI |

VFKHECGAEJNAMV-HETMPLHPSA-N |

SMILES |

C1C(C(C(C1O)O)O)N2C=NC3=C(N=CN=C32)N |

SMILES isomérico |

C1[C@H]([C@@H]([C@@H]([C@H]1O)O)O)N2C=NC3=C(N=CN=C32)N |

SMILES canónico |

C1C(C(C(C1O)O)O)N2C=NC3=C(N=CN=C32)N |

Sinónimos |

(+-)-(1 alpha,2 beta,3 beta,4 alpha)-4-(6-amino-9H-purin-9-yl)-1,2,3-cyclopentanetriol 4-(6-amino-9H-purin-9-yl)-1,2,3-cyclopentanetriol 4-(6-amino-9H-purin-9-yl)cyclopentane-1,2,3-triol 5'-noraristeromycin noraristeromycin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.